(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2H-indazol-3-yl)propanoic acid
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Description
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2H-indazol-3-yl)propanoic acid, also known as FLICA, is a chemical compound that has gained significant attention in the field of scientific research. FLICA is a fluorescent probe that is used to detect and measure the activity of caspase enzymes, which are involved in programmed cell death or apoptosis.
Scientific Research Applications
Protection of Hydroxy-groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a part of the compound, is extensively used to protect hydroxy-groups during the synthesis of complex molecules. It offers compatibility with a variety of acid- and base-labile protecting groups, enabling its removal under mild conditions while preserving the integrity of other sensitive functional groups in the molecule. This characteristic makes it invaluable in the stepwise construction of peptides and other organic compounds (Gioeli & Chattopadhyaya, 1982).
Facilitation of Solid Phase Peptide Synthesis
The Fmoc group facilitates solid-phase peptide synthesis (SPPS) by allowing the temporary protection of amino groups, which can be selectively removed without disturbing other protective groups. This has significantly advanced the methodology of SPPS, enabling the synthesis of biologically active peptides and small proteins under a broad range of conditions. The versatility and efficiency of Fmoc-based SPPS have opened new avenues in bioorganic chemistry (Fields & Noble, 2009).
Bioimaging and Photophysical Studies
One derivative of the compound, demonstrating applications in bioimaging, exhibits significant photophysical properties, including two-photon absorption (2PA) efficiency. Its bioconjugation with specific peptides allows for selective imaging of cellular targets, such as integrins, demonstrating its potential as a powerful tool for investigating cellular processes and molecular diagnostics. The enhanced 2PA efficiency in water, attributed to aggregation-induced effects, underscores its suitability for biological imaging applications (Morales et al., 2010).
Novel Synthesis Approaches
The compound serves as a precursor in the synthesis of other chemically and biologically significant molecules. For example, it has been utilized in the preparation of thiazole-4-carboxylic acid via an innovative synthetic route, demonstrating its versatility and utility in the creation of compounds with potential pharmaceutical applications (Le & Goodnow, 2004).
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2H-indazol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c29-24(30)23(13-22-19-11-5-6-12-21(19)27-28-22)26-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,23H,13-14H2,(H,26,31)(H,27,28)(H,29,30)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAVQBDMSPGWBA-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC=CC5=NN4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C5C=CC=CC5=NN4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-3-Ala(Indazol)-OH |
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